molecular formula C15H19N5OS B2997573 N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097922-53-5

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No. B2997573
CAS RN: 2097922-53-5
M. Wt: 317.41
InChI Key: JYJJFTVJIWWTIY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, commonly known as DMTCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMTCP is a piperazine derivative that belongs to the class of thiadiazole compounds. It has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

One study focused on the metabolism and disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment. The research revealed extensive metabolism of the compound, with principal elimination via feces, highlighting the importance of understanding metabolic pathways and elimination mechanisms for novel therapeutic agents (Renzulli et al., 2011).

Potential Therapeutic Applications

Another area of study involves the pharmacokinetics and potential therapeutic applications of compounds for treating conditions such as insomnia, highlighted by the disposition and metabolism study of SB-649868. This suggests a broader interest in developing compounds targeting specific receptors for therapeutic purposes, which could extend to the compound of interest (Renzulli et al., 2011).

Safety and Toxicity Studies

Studies on compounds like MT-45, a psychoactive substance, provide insights into the safety and potential side effects of new chemical entities. Research detailing the adverse effects and toxicology of such compounds is critical for assessing safety profiles before clinical application (Helander et al., 2014).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-11-3-4-13(9-12(11)2)17-15(21)20-7-5-19(6-8-20)14-10-16-22-18-14/h3-4,9-10H,5-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJFTVJIWWTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

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